![molecular formula C25H25N3O4S2 B2627929 N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260915-27-2](/img/structure/B2627929.png)
N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve observing changes in the compound when it is exposed to various conditions or reactants .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Synthesis and Antitumor Activity
The chemical compound of interest has been explored in various studies focusing on its synthesis and potential antitumor activities. For instance, one study demonstrated the synthesis of novel thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against several human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. These compounds, including the one of interest, were compared to doxorubicin, indicating their significant potential in cancer treatment due to their marked growth inhibition properties (Hafez & El-Gazzar, 2017).
Antimicrobial Activities
Another realm of application for this compound includes its antimicrobial properties. The synthesis of novel selenium-containing sulfa drugs showcasing strong bactericidal effects against a variety of tested organisms highlights the potential of such compounds in combating bacterial infections. These compounds, through their innovative structural modifications, have shown promising results against Serratia marcescens, Staphylococcus aureus, and Escherichia coli, underscoring their significance in the development of new antimicrobial agents (Abdel‐Hafez, 2010).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insights into their molecular conformation, interactions, and potential mechanisms of action. Studies involving the crystal structures of similar thieno[3,2-d]pyrimidine derivatives have contributed to a deeper understanding of their structural properties and the impact on their biological activities. Such analyses assist in the rational design of new compounds with enhanced efficacy and specificity for targeted biological applications (Subasri et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-8-9-19(16(2)12-15)28-24(30)23-18(10-11-33-23)27-25(28)34-14-21(29)26-13-17-6-5-7-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBQNXFQTXAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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